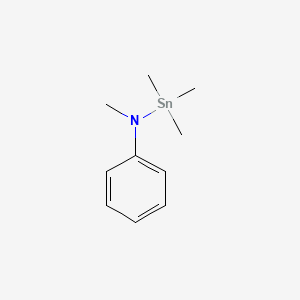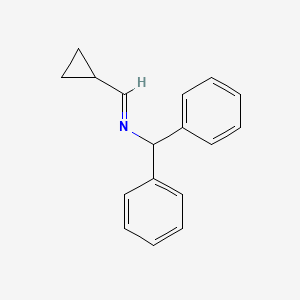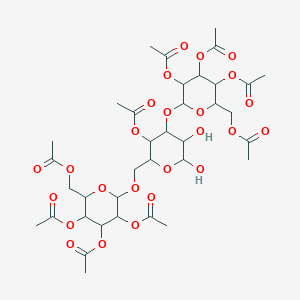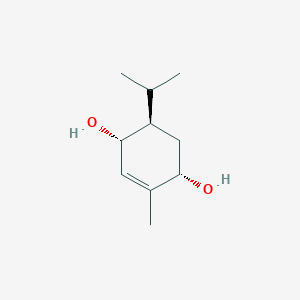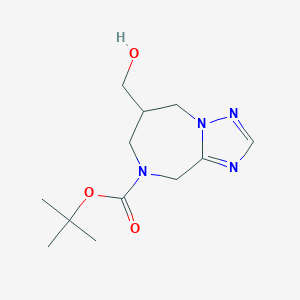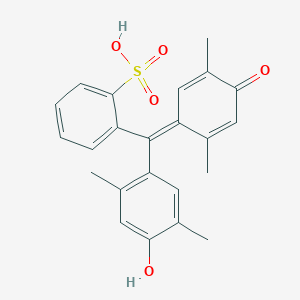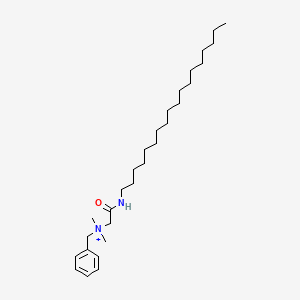
Benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and scientific applications due to its ability to act as a biocide, cationic surfactant, and phase transfer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium typically involves the reaction of benzyl chloride with dimethylamine and octadecyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction pathways. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
Benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohol and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.
Major Products
The major products formed from these reactions include benzyl alcohol, benzylamine, and various substituted derivatives depending on the reaction conditions .
Scientific Research Applications
Benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Acts as a biocide in laboratory settings to control microbial growth.
Medicine: Utilized in formulations for its antimicrobial properties.
Industry: Employed in the production of detergents, disinfectants, and fabric softeners
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It disrupts the lipid bilayer of microbial cell membranes, leading to cell lysis and death. The molecular targets include the cell membrane lipids, and the pathways involved are related to membrane integrity and permeability .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar biocidal and surfactant properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antiseptic.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Benzyl-dimethyl-(octadecylcarbamoylmethyl)azanium is unique due to its specific combination of a benzyl group and a long octadecyl chain, which enhances its surfactant and biocidal properties compared to other quaternary ammonium compounds .
Properties
CAS No. |
5094-16-6 |
|---|---|
Molecular Formula |
C29H53N2O+ |
Molecular Weight |
445.7 g/mol |
IUPAC Name |
benzyl-dimethyl-[2-(octadecylamino)-2-oxoethyl]azanium |
InChI |
InChI=1S/C29H52N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-30-29(32)27-31(2,3)26-28-23-20-19-21-24-28/h19-21,23-24H,4-18,22,25-27H2,1-3H3/p+1 |
InChI Key |
FHMCEGDVPFLQAX-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
